molecular formula C11H9F3O3 B13023879 6-Methoxy-7-(trifluoromethyl)chroman-4-one

6-Methoxy-7-(trifluoromethyl)chroman-4-one

Cat. No.: B13023879
M. Wt: 246.18 g/mol
InChI Key: YDIIQHHMLJFQND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pechmann condensation, which involves the reaction of substituted phenols with cinnamic acid in the presence of a catalyst such as polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for 6-Methoxy-7-(trifluoromethyl)chroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chroman-4-one compounds .

Mechanism of Action

The mechanism of action of 6-Methoxy-7-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-7-(trifluoromethyl)chroman-4-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to other chroman-4-one derivatives .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

6-methoxy-7-(trifluoromethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H9F3O3/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5H,2-3H2,1H3

InChI Key

YDIIQHHMLJFQND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CCO2)C(F)(F)F

Origin of Product

United States

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